molecular formula C₂₀H₂₃N₃O₁₁ B1142434 Entacapone 4-β-D-Glucuronide CAS No. 314058-42-9

Entacapone 4-β-D-Glucuronide

Cat. No.: B1142434
CAS No.: 314058-42-9
M. Wt: 481.41
InChI Key:
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Description

Entacapone 4-β-D-Glucuronide is a major active compound extracted from Ixeris sonchifolia (Bge.) Hance, a Chinese medicinal herb . It is a glucuronide metabolite of Entacapone, which is an inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy .


Molecular Structure Analysis

The molecular formula of this compound is C₂₀H₂₃N₃O₁₁. It is a nitrocatechol-structured compound with a relative molecular mass of 305.29 .


Chemical Reactions Analysis

Entacapone is primarily metabolized to its glucuronide in the liver, and 5% are converted into the Z-isomer . The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .


Physical And Chemical Properties Analysis

Entacapone is practically insoluble in water, but slightly soluble in organic solvents. The aqueous solubility of Entacapone is very low at acidic pH but increases strongly with increasing pH .

Mechanism of Action

The mechanism of action of Entacapone, and by extension, Entacapone 4-β-D-Glucuronide, is believed to be through its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained .

Safety and Hazards

Entacapone is indicated as an adjunct to standard preparations of levodopa/benserazide or levodopa/carbidopa for use in adult patients with Parkinson’s disease and end-of-dose motor fluctuations, who cannot be stabilized on those combinations .

Future Directions

Research on glucuronides like Entacapone 4-β-D-Glucuronide could provide new insights into the therapeutic potential of these compounds in cerebral ischemia . The development of general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner could be a future direction .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Entacapone 4-β-D-Glucuronide involves the glucuronidation of Entacapone, which is a catechol-O-methyltransferase inhibitor used in the treatment of Parkinson's disease. The glucuronidation reaction is typically carried out using glucuronic acid as the glucuronide donor and a suitable catalyst.", "Starting Materials": [ "Entacapone", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Entacapone and Glucuronic acid in a suitable solvent such as water or methanol.", "Step 2: Add a suitable catalyst such as aryl sulfotransferase or UDP-glucuronosyltransferase to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow the glucuronidation reaction to occur.", "Step 4: Cool the reaction mixture and isolate the product by filtration or chromatography.", "Step 5: Purify the product by recrystallization or other suitable methods." ] }

314058-42-9

Molecular Formula

C₂₀H₂₃N₃O₁₁

Molecular Weight

481.41

synonyms

4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid

Origin of Product

United States

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